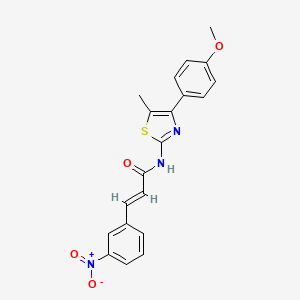
(E)-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely an organic molecule with a complex structure. It contains several functional groups including an acrylamide group, a thiazole ring, a methoxyphenyl group, and a nitrophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acrylamide group, thiazole ring, methoxyphenyl group, and nitrophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the acrylamide group could potentially undergo polymerization reactions, and the nitro group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the acrylamide and nitro groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
This compound is part of a broader class of chemicals that undergo synthesis and characterization for various applications, including the development of novel pharmaceuticals and materials. For instance, the synthesis and characterization of acrylamide derivatives have been explored for their cytotoxic activities against cancer cells, as well as their potential use as corrosion inhibitors and in the development of polymers with specific optical properties. These studies involve complex chemical syntheses followed by detailed analysis using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compounds (Hassan, Hafez, & Osman, 2014); (Abu-Rayyan et al., 2022).
Applications in Corrosion Inhibition
Acrylamide derivatives, including those structurally similar to the compound , have shown effectiveness as corrosion inhibitors, particularly for metals like copper in acidic environments. These inhibitors work by forming a protective layer on the metal surface, significantly reducing corrosion rates. The effectiveness of such compounds is evaluated through various methods, including electrochemical impedance spectroscopy and potentiodynamic polarization studies (Abu-Rayyan et al., 2022).
Antimicrobial and Antifungal Properties
Some acrylamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties, showing promising results against a variety of pathogens. This suggests potential applications in developing new antimicrobial agents to address the growing concern of antibiotic resistance. The evaluation of these properties typically involves comparison with standard drugs to assess efficacy (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Antidiabetic Screening
Acrylamide compounds have also been screened for their antidiabetic potential, demonstrating activity in in vitro models. This involves assessing their ability to inhibit enzymes relevant to diabetes management, offering a promising avenue for the development of new therapeutic agents for diabetes treatment (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended for use as a drug, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .
properties
IUPAC Name |
(E)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-13-19(15-7-9-17(27-2)10-8-15)22-20(28-13)21-18(24)11-6-14-4-3-5-16(12-14)23(25)26/h3-12H,1-2H3,(H,21,22,24)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFWGMAYALAFOZ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

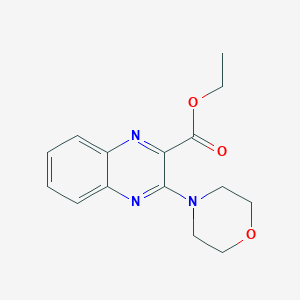
![Ethyl {[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B2627094.png)
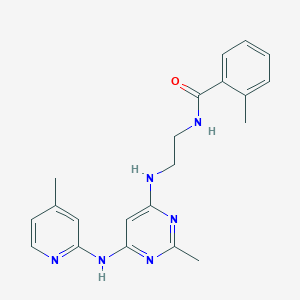
![Methyl 6-{[cyano(2-fluorophenyl)methyl]carbamoyl}pyridine-3-carboxylate](/img/structure/B2627097.png)

![(2E)-4-{[3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2627099.png)
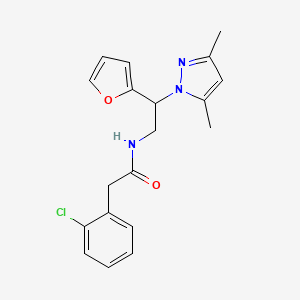
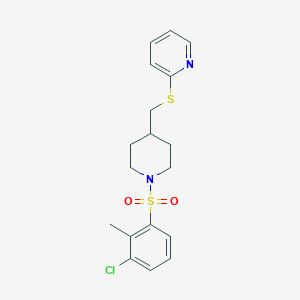
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2627105.png)

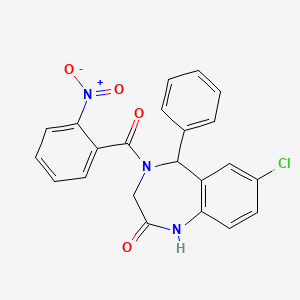

![1-methyl-2-[(4-methylphenyl)sulfanyl]-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2627110.png)
